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CDK2-IN-3

CDK2 Selectivity Kinase Inhibitor Profiling Cell Cycle Regulation

Broad-spectrum CDK inhibitors confound CDK2-specific phenotypes, undermining target validation studies. CDK2-IN-3 resolves this with a defined selectivity window. - 42-fold selectivity for CDK2 (IC50 60 nM) over CDK1 (IC50 1.3 µM), enabling clean dissection of S-phase and G2-M roles. - Well-characterized kinase profile (CDK5 IC50 0.738 µM) provides a reliable benchmark for novel inhibitor selectivity screening. - ≥95% purity, cell-permeable, ATP-competitive tool for Rb pathway analysis and synthetic lethal interaction studies in cancer models.

Molecular Formula C14H11BrN4O3S
Molecular Weight 395.23 g/mol
Cat. No. B045639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK2-IN-3
Synonyms4-[2-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazinyl]benzenesulfonamide;  4-[(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino]benzenesulfonamide;  SC 221409;  _x000B_
Molecular FormulaC14H11BrN4O3S
Molecular Weight395.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
InChIInChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
InChIKeyIWDDMLCHUYBHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CDK2-IN-3: Selective CDK2 Probe


CDK2-IN-3 (CAS 222035-13-4), also known as Cdk2 Inhibitor II, is a 3-(benzylidene)indolin-2-one analog and a selective, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. With an IC50 of 60 nM against CDK2 and a molecular weight of 395.23 g/mol, it serves as a pharmacological tool for dissecting CDK2's role in S-phase progression and the G2-M transition without the confounding polypharmacology of broad-spectrum CDK inhibitors .

Cell Cycle Studies
Cell-permeable CDK2 probe for S-phase and G2-M transition research
Selectivity Context
Reported selectivity over CDK1 and CDK5 supports CDK2-specific pathway dissection
Tool Compound
ATP-competitive inhibitor for target engagement studies without broad polypharmacology

Why CDK2-IN-3 Is Not Interchangeable


Substituting CDK2-IN-3 with other CDK2 inhibitors, even those with similar primary target potencies, can lead to drastically different experimental outcomes due to significant disparities in kinase selectivity profiles. For example, the broad-spectrum inhibitor dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9 within a narrow 1-4 nM range, while more selective clinical candidates like PF-07104091 exhibit sub-nanomolar CDK2 affinity. Such variations in off-target inhibition confound interpretation of CDK2-specific phenotypes in cellular and in vivo models [1]. The quantitative evidence below delineates the specific differentiation of CDK2-IN-3 against these critical comparators, guiding appropriate scientific selection.

Broad-spectrum inhibitors
Multi-CDK inhibitors such as dinaciclib engage CDK1/5/9 at similar concentrations, confounding CDK2-specific phenotype interpretation.
Clinical-stage candidates
PF-07104091 exhibits high affinity optimized for in vivo models, altering target engagement dynamics compared to research tool CDK2-IN-3.
Alternative CDK2 probes
CDK2-IN-4 shows different CDK5 off-target profile; CVT-313 has lower potency, each requiring revalidation of concentration-response relationships.

CDK2-IN-3 Differentiation Evidence


Selectivity Over CDK1

CDK2-IN-3 exhibits a 42-fold selectivity for CDK2 over the closely related cell cycle kinase CDK1 in a cell-free assay. Its potency for CDK2/cyclin E is an IC50 of 31 nM, compared to an IC50 of 1.3 μM for CDK1/cyclin B1 . This selectivity window is critical for interpreting CDK2-specific pharmacology, as CDK1 inhibition can induce distinct and confounding cell cycle arrest phenotypes.

CDK1 Selectivity
Reported
42-fold
Supports CDK2-specific pathway interpretation
Cell-free radiometric assay; CDK2/cyclin E vs CDK1/cyclin B1
CDK2 Selectivity Kinase Inhibitor Profiling Cell Cycle Regulation

Selectivity Profile vs. CDK2-IN-4

Compared to the next-generation analog CDK2-IN-4, CDK2-IN-3 offers a distinct selectivity profile. While CDK2-IN-4 is slightly more potent on CDK2 (IC50 = 44 nM for CDK2/cyclin A) and demonstrates an exceptional 2,000-fold selectivity over CDK1 (IC50 = 86 μM) [1], its selectivity over CDK5 is not explicitly detailed. CDK2-IN-3, in contrast, maintains a 42-fold selectivity over CDK1 and a defined 23.8-fold selectivity over CDK5 . For studies where CDK5 off-target activity is a primary concern, CDK2-IN-3 provides a more thoroughly characterized selectivity profile against this particular kinase.

Profile vs. CDK2-IN-4
Cross-study comparable
CDK2-IN-3: 42× over CDK1, 23.8× over CDK5
CDK2-IN-4: 2,000× over CDK1, CDK5 not detailed
Selectivity profile choice depends on CDK5 off-target concern
Different cyclin partners in cell-free assays
CDK2 Inhibitor Comparison Selectivity Profile Chemical Tool Selection

Selectivity vs. Dinaciclib

CDK2-IN-3 serves as a more selective tool than the potent, multi-CDK inhibitor dinaciclib. Dinaciclib inhibits CDK1, CDK2, CDK5, and CDK9 with high potency, exhibiting IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM, respectively [1]. In contrast, CDK2-IN-3 shows a 31 nM IC50 for CDK2 but is 42-fold selective against CDK1 (IC50 = 1.3 μM) and 23.8-fold selective against CDK5 (IC50 = 0.738 μM). This difference means that at concentrations required to fully engage CDK2, dinaciclib will simultaneously inhibit multiple other CDKs, making it unsuitable for experiments demanding CDK2-specific modulation.

vs. Dinaciclib
Cross-study comparable
CDK2-IN-3: selective for CDK2 (31 nM); 42× over CDK1
Dinaciclib: equipotent on CDK1/2/5 (1-3 nM)
CDK2-IN-3 avoids multi-CDK engagement at CDK2-active concentrations
Cell-free radiometric kinase assays
CDK2 Selectivity Polypharmacology CDK Inhibitor Comparison

Differentiation from CVT-313

CDK2-IN-3 is approximately 16-fold more potent than the first-generation CDK2 inhibitor CVT-313 in biochemical assays. CVT-313, a purine analog, inhibits CDK2 with an IC50 of 0.5 μM (500 nM) [1]. CDK2-IN-3 achieves an IC50 of 31 nM against the CDK2/cyclin E complex [2]. This improved potency allows CDK2-IN-3 to be used at lower concentrations, potentially reducing the risk of off-target effects associated with higher compound concentrations.

vs. CVT-313
Cross-study comparable
16.1-fold more potent
Lower concentration use may reduce off-target risk
CDK2/cyclin E IC50: 31 nM vs 500 nM
CDK2 Inhibitor Biochemical Potency Tool Compound Comparison

Target Engagement vs. PF-07104091

While CDK2-IN-3 is a widely used research tool, its biochemical potency is significantly lower than that of clinical-stage CDK2-selective inhibitors like PF-07104091 (Tagtociclib). PF-07104091 exhibits a binding affinity (Ki) of 1.16 nM for the CDK2/cyclin E1 complex, representing a >25-fold greater affinity than the 31 nM IC50 of CDK2-IN-3 [1]. This potency gap underscores that CDK2-IN-3 is suitable for in vitro mechanistic studies, whereas compounds like PF-07104091 are optimized for in vivo efficacy and clinical development.

vs. PF-07104091
Cross-study comparable
>26-fold affinity gap
Suitable for in vitro mechanistic studies, not translational efficacy
Ki vs IC50 in cell-free assays
CDK2 Inhibitor Clinical Candidate Comparison Target Engagement

CDK2-IN-3 Optimal Use Cases


CDK2-Specific Cell Cycle Functions

Leverage the 42-fold selectivity of CDK2-IN-3 over CDK1 to study CDK2's unique role in S-phase progression and G2/M transition without confounding effects from CDK1 inhibition. This is particularly valuable in cellular models where CDK1 activity is also required for normal cell cycle progression .

Reference Probe for CDK Profiling

Utilize CDK2-IN-3 as a benchmark for intermediate potency and moderate selectivity in large-scale kinase profiling panels. Its well-characterized IC50 values for CDK1 (1.3 μM), CDK2 (31 nM), and CDK5 (0.738 μM) provide a valuable reference point when assessing the selectivity of novel CDK2 inhibitors against these key cell cycle kinases .

CDK2 Inhibition in Cancer Cells

Apply CDK2-IN-3 in in vitro cancer models to investigate the downstream effects of CDK2 inhibition on substrates like Rb and to explore synthetic lethal interactions, particularly in settings where a clean, selective CDK2 probe is required to avoid the polypharmacology of agents like dinaciclib .

CDK2 Pathway Target Validation

Employ CDK2-IN-3 as a pharmacological tool to validate CDK2 as a target in specific disease-relevant cell lines. Its defined selectivity window (42-fold over CDK1) allows for a more confident attribution of observed phenotypes to CDK2 inhibition compared to less selective alternatives .

Application
Selection Property
Validation Focus
CDK2-specific cell cycle studies
CDK1 selectivity window
S-phase and G2-M endpoint monitoring
Reference probe for kinase profiling
Well-characterized CDK panel IC50s
Kinase selectivity profiling review
Cancer cell-model studies
Selective CDK2 probe vs. polypharmacology
Rb substrate and synthetic lethal readouts
CDK2 pathway target validation
Defined selectivity profile
Phenotype attribution to CDK2 inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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